molecular formula C23H25N3O4 B11608899 (5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11608899
M. Wt: 407.5 g/mol
InChI Key: JPRKLYGOAREGQV-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imine group to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the imine group can produce an amine derivative.

Scientific Research Applications

(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H25N3O4/c1-5-25(6-2)17-8-7-16(20(27)13-17)12-19-21(28)24-23(30)26(22(19)29)18-10-14(3)9-15(4)11-18/h7-13,27H,5-6H2,1-4H3,(H,24,28,30)/b19-12+

InChI Key

JPRKLYGOAREGQV-XDHOZWIPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)O

Origin of Product

United States

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